molecular formula C16H17BrN2 B13990256 4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide CAS No. 21070-75-7

4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide

Cat. No.: B13990256
CAS No.: 21070-75-7
M. Wt: 317.22 g/mol
InChI Key: UBGFNMIIUSFJGS-UHFFFAOYSA-M
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Description

3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis .

Properties

CAS No.

21070-75-7

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

IUPAC Name

3-[2-(1-methylpyridin-1-ium-4-yl)ethyl]-1H-indole;bromide

InChI

InChI=1S/C16H17N2.BrH/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-5,8-12,17H,6-7H2,1H3;1H/q+1;/p-1

InChI Key

UBGFNMIIUSFJGS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)CCC2=CNC3=CC=CC=C32.[Br-]

Origin of Product

United States

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